N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide
CAS No.:
Cat. No.: VC15865717
Molecular Formula: C15H13ClN2O4S2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O4S2 |
|---|---|
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C15H13ClN2O4S2/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)23)6-9-1-2-10-11(5-9)22-8-21-10/h1-2,5-6H,3-4,7-8H2,(H,17,19) |
| Standard InChI Key | ANVRVZKVHALZLN-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCNC(=O)CCl |
Introduction
N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide is a complex organic compound featuring a thiazolidine ring system with a benzodioxole moiety. This compound is of interest in chemical research due to its unique structural features and potential applications in pharmaceuticals or as a building block in organic synthesis.
Potential Applications
While specific applications for this compound are not well-documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties. The presence of a benzodioxole group, which is found in some biologically active compounds, suggests potential for pharmacological interest.
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume